molecular formula C19H23NO6 B15001445 propan-2-yl (2E)-2-cyano-3-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)prop-2-enoate

propan-2-yl (2E)-2-cyano-3-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B15001445
M. Wt: 361.4 g/mol
InChI Key: WQXWFJRKCWADMY-XYOKQWHBSA-N
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Description

PROPAN-2-YL (2E)-2-CYANO-3-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of cyanoesters and is characterized by the presence of a benzodioxole ring, methoxy groups, and a cyano group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL (2E)-2-CYANO-3-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.

    Addition of the Propyl Group: The propyl group is added through alkylation reactions using propyl bromide and a suitable base.

    Formation of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using sodium cyanide.

    Esterification: The final esterification step involves the reaction of the intermediate compound with isopropyl alcohol and an acid catalyst to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may possess anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of PROPAN-2-YL (2E)-2-CYANO-3-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the benzodioxole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    PROPAN-2-YL (2E)-2-CYANO-3-(4-METHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE: Similar structure but with fewer methoxy groups.

    PROPAN-2-YL (2E)-2-CYANO-3-(4,7-DIMETHOXY-6-ETHYL-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

The uniqueness of PROPAN-2-YL (2E)-2-CYANO-3-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE lies in its specific combination of functional groups and structural features. The presence of both methoxy and cyano groups, along with the benzodioxole ring, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

propan-2-yl (E)-2-cyano-3-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)prop-2-enoate

InChI

InChI=1S/C19H23NO6/c1-6-7-13-14(8-12(9-20)19(21)26-11(2)3)16(23-5)18-17(15(13)22-4)24-10-25-18/h8,11H,6-7,10H2,1-5H3/b12-8+

InChI Key

WQXWFJRKCWADMY-XYOKQWHBSA-N

Isomeric SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)/C=C(\C#N)/C(=O)OC(C)C

Canonical SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=C(C#N)C(=O)OC(C)C

Origin of Product

United States

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